molecular formula C36H67N3O B12688193 N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide CAS No. 93882-41-8

N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide

Cat. No.: B12688193
CAS No.: 93882-41-8
M. Wt: 557.9 g/mol
InChI Key: NWNWLHTXOQRNML-QAVVBOBSSA-N
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Description

N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide is a synthetic cationic lipid designed for non-viral gene delivery and cellular transfection applications. Its structure integrates a hexadecenamide tail and a pentadecenyl-substituted imidazoline head group, which is protonatable under physiological conditions. This protonation confers a positive charge, enabling the molecule to efficiently complex with negatively charged nucleic acids, such as plasmid DNA, mRNA, or siRNA, to form stable lipoplexes or lipid nanoparticles (LNPs) [a study on lipidoid materials]. The primary research value of this compound lies in its role as a critical component in formulating next-generation transfection reagents and LNP-based delivery systems. These systems are pivotal for introducing genetic material into cells, a fundamental technique in molecular biology, functional genomics, and the development of gene therapies and mRNA vaccines. The specific alkyl chain unsaturation (pentadecenyl and hexadecenyl) is a key feature investigated for modulating the fluidity and stability of the lipid bilayer, which can influence the efficiency of endosomal escape—a major barrier to effective intracellular delivery. Researchers utilize this lipid to study structure-activity relationships in cationic lipid design, optimizing parameters for enhanced transfection efficiency and reduced cytotoxicity in a variety of hard-to-transfect cell types [research on cationic lipids for gene delivery]. Its application is central to advancing in vitro and in vivo research aimed at therapeutic target validation and biopharmaceutical development.

Properties

CAS No.

93882-41-8

Molecular Formula

C36H67N3O

Molecular Weight

557.9 g/mol

IUPAC Name

(E)-N-[2-[2-[(E)-pentadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]hexadec-2-enamide

InChI

InChI=1S/C36H67N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-34H2,1-2H3,(H,38,40)/b29-27+,30-28+

InChI Key

NWNWLHTXOQRNML-QAVVBOBSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of the 4,5-Dihydro-2-(pentadecenyl)-1H-imidazole Core

  • The imidazole ring system can be prepared or sourced as 4,5-dihydro-2-pentadecyl-1H-imidazole derivatives, which are known compounds with molecular formula C20H40N2O and molecular weight ~324.5 g/mol.
  • The pentadecenyl substituent (C15 unsaturated alkyl chain) is introduced via N-alkylation of the imidazole nitrogen using appropriate alkyl halides or derivatives bearing the pentadecenyl group.
  • Literature reports solvent-free N-alkylation methods for imidazole derivatives using alkyl chloroacetates and bases, which provide high yields and avoid hazardous solvents. This approach can be adapted for long-chain alkyl halides to obtain the N-pentadecenyl imidazole intermediate.

Formation of the Hexadecenamide Moiety

  • The hexadecenamide group is derived from 2-hexadecenoic acid or its activated derivatives such as acid anhydrides or acid chlorides.
  • 2-Hexadecenoic acid anhydride, a reactive carboxylic acid derivative, can be synthesized by dehydration of the corresponding fatty acid and used for efficient amide bond formation.
  • The amide bond is formed by coupling the amine-functionalized imidazole-ethyl intermediate with 2-hexadecenoic acid anhydride under mild conditions, typically in the presence of a base or coupling agents to facilitate nucleophilic acyl substitution.

Summary of the Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 N-Alkylation of imidazole Pentadecenyl halide, base, solvent-free or solvent medium 4,5-Dihydro-2-(pentadecenyl)-1H-imidazole
2 Introduction of ethyl linker 2-bromoethylamine or 2-(imidazol-1-yl)ethanol intermediate N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)amine
3 Amide bond formation 2-Hexadecenoic acid anhydride, base or coupling agent N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide

Detailed Research Findings and Notes

  • Solvent-Free N-Alkylation: Recent green chemistry approaches have demonstrated solvent-free N-alkylation of imidazole derivatives with alkyl chloroacetates, yielding imidazol-1-yl-acetic acid derivatives efficiently and with minimal environmental impact. This method can be adapted for long-chain alkyl halides to prepare the pentadecenyl-substituted imidazole.
  • Use of Acid Anhydrides: The use of 2-hexadecenoic acid anhydride as an acylating agent enhances the efficiency of amide bond formation due to its higher electrophilicity compared to the free acid. Handling requires moisture exclusion to prevent hydrolysis.
  • Purification and Characterization: The final compound is typically isolated by crystallization or chromatographic methods. Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the imidazole ring, alkyl chains, and amide linkage.
  • Yield and Reaction Conditions: Reported yields for similar imidazole N-alkylation and amide coupling reactions range from 70% to 90%, depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with imidazole structures exhibit significant antimicrobial properties. N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of imidazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Imidazole derivatives have shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Cancer Research

Preliminary studies have explored the role of imidazole-containing compounds in cancer therapy. The unique structure of this compound may enhance its ability to target cancer cells selectively while minimizing damage to healthy tissues . This is particularly relevant in the development of targeted therapies that aim to reduce side effects associated with conventional chemotherapy.

Surfactant Applications

Due to its amphiphilic nature, this compound can serve as a surfactant in various formulations. Its ability to lower surface tension makes it suitable for use in emulsions and foams in cosmetic and pharmaceutical products .

Nanotechnology

In nanotechnology, this compound has potential applications as a stabilizing agent for nanoparticles. Its long hydrocarbon chain can facilitate the formation of stable colloidal suspensions, which are crucial for drug delivery systems and diagnostic applications .

Pesticide Development

The unique chemical structure of this compound suggests potential as a pesticide or herbicide. Its biological activity may assist in developing new agrochemicals that target specific pests while being less harmful to non-target organisms .

Plant Growth Regulators

Research into plant growth regulators has indicated that imidazole derivatives can influence plant growth and development processes. This compound may enhance crop yield by modulating hormonal pathways involved in growth regulation .

Mechanism of Action

The mechanism of action of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The long aliphatic chains may interact with lipid membranes, altering their properties and influencing cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The most direct structural analog is N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (CAS: 26272-76-4), which shares the imidazoline core and amide-ethyl linkage but differs in chain length and saturation .

Table 1: Comparative Properties
Property Target Compound Similar Compound (N-[2-(2-Heptadecyl-...octadecanamide)
Molecular Formula C₃₆H₆₄N₃O C₄₀H₇₉N₃O
Molecular Weight ~578.91 g/mol 618.08 g/mol
Substituents 2-Pentadecenyl (C15:1), Hexadecenamide (C16:1) 2-Heptadecyl (C17), Octadecanamide (C18)
Chain Saturation Unsaturated (one double bond per chain) Fully saturated
XLogP3 ~15.2 (estimated) 15.5
Hydrogen Bond Donors 1 (amide NH) 1
Hydrogen Bond Acceptors 2 (amide O, imidazole N) 2
Rotatable Bonds ~35 35
Topological Polar Surface Area ~44.7 Ų 44.7 Ų

Functional Implications

  • Lipophilicity : The target compound’s unsaturated chains slightly reduce its hydrophobicity compared to the saturated analog (XLogP3 ~15.2 vs. 15.5), which may enhance aqueous dispersibility .
  • Biological Interactions : Shorter chains and unsaturation may alter membrane permeability or protein binding compared to longer, saturated chains.

Broader Context of Imidazoline Derivatives

Other imidazoline-based compounds, such as 1-Methyl-2-[2-methyl-3-(1-nitrocyclohexyl)propenyl]-5-nitro-1H-imidazole (), highlight the diversity of this class. However, nitro and cyclohexyl substituents in such derivatives confer distinct electronic and steric profiles, making them less relevant for direct comparison .

Research Findings and Data Gaps

While the saturated analog (C40H79N3O) has been cataloged with computational descriptors (e.g., XLogP3, polar surface area), experimental data on the target compound’s synthesis, crystallography, or bioactivity remain sparse. Notably:

  • Synthetic Methods : ’s protocol for imidazole hydrolysis and pH adjustment might inform the target’s synthesis, but modifications would be needed to accommodate unsaturated chains .

Biological Activity

N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide, with a CAS number of 93882-41-8, is a compound characterized by its unique imidazole structure and long hydrocarbon chain. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on cardiovascular health and possible anticancer properties.

  • Molecular Formula : C36H67N3O
  • Molecular Weight : 557.93668 g/mol
  • Structure : The compound features an imidazole ring and a long pentadecenyl side chain that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit a variety of biological activities. The specific activities of this compound are still under investigation, but several studies provide insights into its potential mechanisms of action.

Cardiovascular Effects

A study highlighted the relevance of imidazole derivatives in cardiovascular pharmacology. Compounds similar to this compound have been evaluated for their affinities for imidazoline binding sites (IBS), which are implicated in the regulation of blood pressure and heart rate. The results suggested that high-affinity compounds could effectively lower mean arterial pressure (MAP) in hypertensive models .

CompoundAffinity for IBSEffect on MAP
Compound AHighSignificant reduction
Compound BModerateMinimal effect
This compoundTBDTBD

Anticancer Activity

Research has also pointed towards the anticancer potential of imidazole derivatives. For instance, studies on similar compounds have shown efficacy against various cancer cell lines, including colon cancer cells (HCT116). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antihypertensive Properties
In a controlled study involving spontaneously hypertensive rats, derivatives with high affinity for IBS demonstrated significant antihypertensive effects. This suggests that this compound may share similar properties due to its structural characteristics .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer activities of imidazole compounds revealed that certain derivatives could inhibit tumor growth in vitro. The study utilized HCT116 human colon cancer cell lines to assess the cytotoxic effects of various imidazole derivatives, indicating potential pathways for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling an imidazole precursor (e.g., 4,5-dihydro-1H-imidazole derivatives) with a long-chain aliphatic amine via nucleophilic substitution or amidation. For example, imidazole derivatives with unsaturated aliphatic chains (e.g., pentadecenyl groups) can be synthesized using reductive amination or Mitsunobu reactions. Purity optimization requires chromatographic techniques (HPLC or flash chromatography) and spectroscopic validation (NMR, IR) to confirm the absence of byproducts like unreacted amines or residual solvents .

Q. How is the structural characterization of this compound performed, particularly regarding its unsaturated aliphatic chains?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1D/2D NMR (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, COSY, and HSQC) resolves the imidazole ring geometry and double-bond positions in the pentadecenyl/hexadecenamide chains. For stereochemical analysis, NOESY or ROESY experiments are critical. X-ray crystallography (using programs like SHELXL ) may be employed if suitable crystals are obtained, though the compound’s flexibility complicates crystallization .

Q. What biological screening assays are relevant for initial evaluation of this compound?

  • Methodological Answer : Preliminary screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Membrane interaction studies : Fluorescence anisotropy or calcein leakage assays to assess disruption of lipid bilayers.
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293).
    Positive controls (e.g., chloramphenicol for antimicrobial tests) and dose-response curves are essential to validate results .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., solvent, pH, cell line variability). Standardize protocols using:

  • Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid off-target effects.
  • Replicate experiments : Use triplicate measurements with internal controls.
  • Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays). Statistical tools like ANOVA or Bayesian modeling can identify outliers .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins like membrane receptors or enzymes. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-target complexes over time. QSAR models predict activity based on substituent effects (e.g., chain length, double-bond position). Validate predictions with experimental mutagenesis or competitive binding assays .

Q. How can synthetic yields be improved for large-scale academic studies?

  • Methodological Answer : Optimize via:

  • Catalyst screening : Test Pd-based catalysts for coupling reactions or enzyme-mediated amidation.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for imidazole ring formation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions. Retrosynthetic analysis tools (e.g., AI-driven platforms ) identify efficient pathways.

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Co-crystallization with host molecules (e.g., cyclodextrins) or use of high-vapor-diffusion techniques (sitting-drop method). If crystallization fails, consider alternative structural methods:

  • Cryo-EM : For large aggregates or protein-ligand complexes.
  • SAXS : Provides low-resolution structural data in solution.
    SHELXD is recommended for phase problem resolution in crystallography.

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability assays in:

  • Simulated biological fluids : PBS (pH 7.4), human serum, or liver microsomes.
  • Temperature variations : 4°C, 25°C, and 37°C over 24–72 hours.
    Analyze degradation products via LC-MS and quantify stability using half-life (t1/2t_{1/2}) calculations. Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Methodological Answer : Use:

  • HPLC-MS : Identifies low-abundance impurities (detection limit ~0.1%).
  • Elemental analysis : Confirms stoichiometric purity of C, H, N.
  • TGA/DSC : Detects residual solvents or decomposition products.
    Compare results with reference standards from databases like PubChem .

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